SAAP Fraction 3
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Overview
Description
SAAP Fraction 3 is an antimicrobial peptide known for its bactericidal properties. It is particularly effective against Pasteurella haemolytica in zinc-saline buffer . This compound is derived from ovine pulmonary surfactant-associated anionic peptides and has a molecular weight of 823.63 g/mol with the formula C28H37N7O22 .
Preparation Methods
Synthetic Routes and Reaction Conditions
SAAP Fraction 3 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
SAAP Fraction 3 primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes. The compound does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves the use of amino acid derivatives, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and protecting groups such as fluorenylmethyloxycarbonyl (Fmoc). The reactions are carried out in anhydrous conditions to prevent hydrolysis .
Major Products Formed
The primary product formed from the synthesis of this compound is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .
Scientific Research Applications
SAAP Fraction 3 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in innate immunity and its interactions with bacterial membranes.
Medicine: Explored for its potential as an antimicrobial agent against antibiotic-resistant bacteria.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mechanism of Action
SAAP Fraction 3 exerts its antimicrobial effects by interacting with bacterial membranes, leading to membrane disruption and cell lysis. The peptide binds to the bacterial surface and inserts itself into the lipid bilayer, causing destabilization and permeabilization of the membrane. This results in the leakage of cellular contents and ultimately, bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
SAAP-148: Another antimicrobial peptide with similar bactericidal properties.
LL-37: A human cathelicidin with broad-spectrum antimicrobial activity.
OP-145: A peptide derived from LL-37 with enhanced stability and activity.
Uniqueness
SAAP Fraction 3 is unique due to its specific activity against Pasteurella haemolytica and its stability in zinc-saline buffer. Unlike some other antimicrobial peptides, it maintains its activity under these specific conditions, making it particularly useful for targeted applications .
Properties
Molecular Formula |
C28H37N7O22 |
---|---|
Molecular Weight |
823.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C28H37N7O22/c29-8(1-15(36)37)22(50)30-9(2-16(38)39)23(51)31-10(3-17(40)41)24(52)32-11(4-18(42)43)25(53)33-12(5-19(44)45)26(54)34-13(6-20(46)47)27(55)35-14(28(56)57)7-21(48)49/h8-14H,1-7,29H2,(H,30,50)(H,31,51)(H,32,52)(H,33,53)(H,34,54)(H,35,55)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,56,57)/t8-,9-,10-,11-,12-,13-,14-/m0/s1 |
InChI Key |
FRNZNMJTGKCIJD-DXCABUDRSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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